3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group and a cyclobutylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure, often resulting in the addition of hydrogen atoms.
Substitution: The amino group and other substituents can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-cyclobutylethyl)pyridin-4-one
Uniqueness
3-Amino-1-(2-cyclobutylethyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of both an amino group and a cyclobutylethyl side chain. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-(2-cyclobutylethyl)pyridin-4-one |
InChI |
InChI=1S/C11H16N2O/c12-10-8-13(7-5-11(10)14)6-4-9-2-1-3-9/h5,7-9H,1-4,6,12H2 |
InChI Key |
NNVRYBFWAFPGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
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